molecular formula C10H9N3O2 B1273251 2-Amino-5-phenylpyrimidine-4,6-diol CAS No. 154146-07-3

2-Amino-5-phenylpyrimidine-4,6-diol

Cat. No.: B1273251
CAS No.: 154146-07-3
M. Wt: 203.2 g/mol
InChI Key: HPPMTXLIFATOQB-UHFFFAOYSA-N
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Description

2-Amino-5-phenylpyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenylpyrimidine-4,6-diol typically involves the condensation of guanidine hydrochloride with monosubstituted malonic acid diesters in the presence of sodium ethoxide . The reaction is carried out under reflux conditions, followed by the addition of ethanol and subsequent evaporation to yield the desired product. The general procedure involves dissolving metallic sodium in absolute ethanol under argon, followed by the addition of guanidine hydrochloride and the corresponding monosubstituted malonic acid diester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-phenylpyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino or hydroxyl positions.

Scientific Research Applications

2-Amino-5-phenylpyrimidine-4,6-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-phenylpyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the phenyl group at position 5.

    2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups at positions 4 and 6.

    2,4-Diamino-6-hydroxypyrimidine: Contains additional amino groups at positions 2 and 4.

Uniqueness

2-Amino-5-phenylpyrimidine-4,6-diol is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, as well as the phenyl group at position 5. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-amino-4-hydroxy-5-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPMTXLIFATOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382944
Record name 2-amino-5-phenylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154146-07-3
Record name 2-amino-5-phenylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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